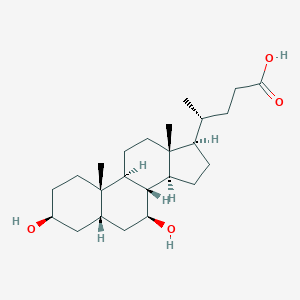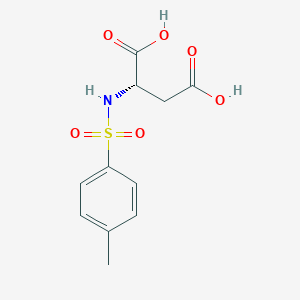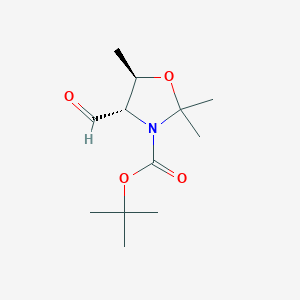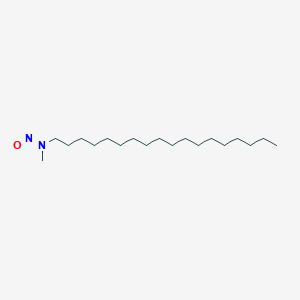
2-(1,3,5-Dithiazinan-5-yl)ethanol
Descripción general
Descripción
2-(1,3,5-Dithiazinan-5-yl)ethanol is a chemical compound with the molecular formula C5H11NOS2 and a molecular weight of 165.28 . It is used in research tools for synthetic chemistry .
Synthesis Analysis
The synthesis of 2-(1,3,5-Dithiazinan-5-yl)ethanol involves the reaction of formaldehyde and monoethanolamine .Molecular Structure Analysis
The molecular structure of 2-(1,3,5-Dithiazinan-5-yl)ethanol is represented by the formula C5H11NOS2 . It has a molecular weight of 165.28 .Aplicaciones Científicas De Investigación
Boron and Gallium Esters Formation
Compounds including 2-(1,3,5-Dithiazinan-5-yl)ethanol have been utilized to react with various agents like BF3·OEt2 and BCl3·DMS to form corresponding chelates. These chelates exhibit internal coordination N→M (M = B or Ga), leading to the formation of spiro-compounds, where nitrogen is the central atom. This is significant for the development of new compounds with potential applications in various fields, including materials science and coordination chemistry (J. Gálvez-Ruíz et al., 2007).
Heterocycles Formation
2-(1,3,5-Dithiazinan-5-yl)ethanol has been used in the formation of heterocycles. Its reaction with various compounds leads to the synthesis of 3-tosyl-1,3-oxazolidine derivatives, contributing to the development of novel heterocyclic compounds that might have applications in pharmaceuticals and agrochemicals (A. Flores‐Parra et al., 2004).
Polymorphs in Natural Gas Treatment
A new polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol was discovered in the context of natural gas treatment using the H2S scavenger monoethanolamine triazine. This discovery enhances our understanding of the material's structural variety and could influence how such compounds are utilized in industrial processes (N. Schultheiss et al., 2022).
Organometallic Aluminum Compounds
Research has explored the formation of organometallic aluminum compounds derived from 2-(1,3,5-dithiazinan-5-yl)ethanol ligands. These compounds, characterized by various bonding and structural arrangements, might have implications in materials science and catalysis (J. Gálvez-Ruíz et al., 2003).
Tripodal Molecules Centered on Boron and Phosphorus
The synthesis of tripodal molecules derived from 2-(1,3,5-dithiazinan-5-yl)-ethanol, centered on boron and phosphorus atoms, contributes to the field of organometallic chemistry. These compounds have potential utility in the design of novel catalysts and materials (R. Colorado-Peralta et al., 2010).
Fungicidal Properties
Synthesis involving 2-(1,3,5-dithiazinan-5-yl)ethanol led to the production of compounds with notable fungicidal properties. This opens up possibilities for their use in agricultural applications, particularly in plant protection (V. Akhmetova et al., 2014).
Safety And Hazards
The safety data sheet for 2-(1,3,5-Dithiazinan-5-yl)ethanol indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of ingestion, skin contact, or inhalation, medical help should be sought immediately .
Propiedades
IUPAC Name |
2-(1,3,5-dithiazinan-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS2/c7-2-1-6-3-8-5-9-4-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIYILRPIYLFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSCS1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3,5-Dithiazinan-5-yl)ethanol | |
CAS RN |
88891-55-8 | |
| Record name | 2-(1,3,5-DITHIAZINAN-5-YL)ETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)












